3-Ethenylbenzamide: Structural Properties, Chemical Reactivity, and Applications in Advanced Drug Development
3-Ethenylbenzamide: Structural Properties, Chemical Reactivity, and Applications in Advanced Drug Development
As drug discovery pivots towards highly functionalized, target-specific small molecules, the selection of versatile chemical building blocks becomes paramount. 3-Ethenylbenzamide (also known as 3-vinylbenzamide) has emerged as a privileged scaffold in medicinal chemistry. By combining a hydrogen-bonding primary amide with a highly reactive, polymerizable vinyl group, this molecule offers a unique dual-functionality.
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated experimental protocols for utilizing 3-ethenylbenzamide in the development of next-generation therapeutics.
Physicochemical Profiling and Structural Logic
The utility of 3-ethenylbenzamide lies in its specific regioisomerism. The meta-positioning of the vinyl group relative to the primary amide provides an optimal geometric vector. This allows the molecule to extend into hydrophobic sub-pockets of target proteins without introducing the severe steric clashes often associated with ortho-substitutions. Furthermore, the electron-withdrawing nature of the benzamide ring subtly modulates the electron density of the terminal alkene, fine-tuning its reactivity for transition-metal-catalyzed cross-couplings.
Table 1: Core Physicochemical Properties
To establish a baseline for synthetic planning and pharmacokinetic modeling, the fundamental properties of the 3-ethenylbenzamide core are summarized below based on standardized chemical databases[1][2].
| Property | Value | Structural Significance |
| Chemical Name | 3-Ethenylbenzamide (3-Vinylbenzamide) | Core nomenclature for literature retrieval. |
| CAS Registry Number | 16260-62-1 | Universal identifier for sourcing[1]. |
| Molecular Formula | C9H9NO | Dictates baseline mass for LC-MS tracking[2]. |
| Molecular Weight | 147.17 g/mol | Low molecular weight allows for extensive scaffold building without violating Lipinski's Rule of 5[1]. |
| SMILES String | C=CC1=CC(=CC=C1)C(=O)N | Computational input for molecular docking simulations. |
| H-Bond Donors | 1 (Primary Amide -NH2) | Critical for anchoring the molecule to target protein backbones. |
| H-Bond Acceptors | 1 (Carbonyl Oxygen =O) | Facilitates dipole-dipole interactions within binding pockets. |
Chemical Reactivity and Mechanistic Pathways
From a synthetic perspective, 3-ethenylbenzamide is a bifunctional hub. The primary amide can undergo N-alkylation or Buchwald-Hartwig amidation, while the vinyl group serves as an excellent handle for Heck couplings, olefin metathesis, or thiol-ene click chemistry.
The causality behind choosing this specific motif often stems from the need for late-stage functionalization . Instead of building a complex molecule from scratch, researchers can install the 3-ethenylbenzamide core early in the synthesis and use the terminal alkene to divergently synthesize a library of analogs for Structure-Activity Relationship (SAR) studies.
Fig 1. Divergent synthetic pathways of 3-ethenylbenzamide in drug discovery.
Applications in Advanced Drug Development
The structural versatility of 3-ethenylbenzamide has led to its incorporation into several high-profile therapeutic pipelines.
A. Antitubercular Agents (Mtb FtsZ Inhibitors)
FtsZ is an essential bacterial cytokinesis protein that polymerizes to form the "Z-ring" during cell division. 3-ethenylbenzamide derivatives, specifically within the class of trisubstituted benzimidazoles, have been identified as highly potent inhibitors of Mycobacterium tuberculosis (Mtb) FtsZ. As detailed in, the vinylbenzamide moiety enhances the compound's ability to bind the FtsZ GTPase domain, effectively killing drug-resistant Mtb strains by halting Z-ring formation[3].
B. Oncology (RAF Kinase Inhibitors)
In the treatment of BRAF V600E mutant melanomas, clinical resistance often develops via the feedback re-activation and dimerization of RAF kinases. 3-ethenylbenzamide serves as a critical structural component in the synthesis of next-generation RAF inhibitors designed to block this dimerization. According to, the integration of the vinylbenzamide core allows the inhibitor to bridge the dimerization interface, preventing the conformational shifts required for kinase activation[4][5].
C. Cardiovascular Therapeutics (Cardiac Sarcomere Inhibitors)
For heart failure conditions such as Hypertrophic Cardiomyopathy (HCM), modulating the cardiac sarcomere is a primary therapeutic strategy. 3-ethenylbenzamide derivatives are utilized as precursors in the synthesis of cardiac myosin inhibitors. The amide group forms critical hydrogen bonds with the myosin heavy chain, while the vinyl-derived linker optimizes the spatial orientation of the molecule within the allosteric binding pocket, as outlined in[6].
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of 3-ethenylbenzamide derivatives.
Protocol 1: Palladium-Catalyzed Heck Cross-Coupling
Causality: The terminal alkene of 3-ethenylbenzamide is highly susceptible to migratory insertion by organopalladium species. By utilizing Pd(OAc)₂ and a sterically demanding phosphine ligand, we can selectively couple the vinyl group with aryl halides, avoiding unwanted radical polymerization of the styrene-like moiety.
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Preparation: In a flame-dried Schlenk flask under argon, combine 3-ethenylbenzamide (1.0 equiv), the target aryl iodide (1.2 equiv), and Pd(OAc)₂ (0.05 equiv).
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Base & Ligand Addition: Add triethylamine (2.0 equiv) to neutralize the generated hydroiodic acid, and tri-o-tolylphosphine (0.1 equiv) to stabilize the Pd(0) active catalyst species and promote reductive elimination.
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Solvent & Degassing: Dissolve the mixture in anhydrous DMF (0.2 M). Degas the solution using three freeze-pump-thaw cycles to prevent oxidative quenching of the palladium catalyst by dissolved oxygen.
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Reaction Execution: Heat the mixture to 90°C for 12 hours. Monitor the consumption of 3-ethenylbenzamide via TLC (Hexanes:EtOAc 1:1) and LC-MS.
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Purification: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water and brine to remove DMF. Dry over MgSO₄, concentrate in vacuo, and purify via flash column chromatography.
Protocol 2: In Vitro FtsZ Polymerization Inhibition Assay
Causality: To validate the biological efficacy of the synthesized derivatives, a direct functional assay is required. FtsZ polymerizes in a GTP-dependent manner, forming protofilaments that scatter light. Measuring this light scattering at 340 nm provides a real-time, self-validating readout of polymerization kinetics and inhibitor efficacy.
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Protein Preparation: Dilute purified Mtb FtsZ protein to a final concentration of 12 μM in assay buffer (50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl₂).
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Compound Incubation: Add the synthesized 3-ethenylbenzamide derivative (dissolved in DMSO) at varying concentrations (0.1 to 50 μg/mL). Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced protein denaturation.
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Baseline Establishment: Transfer 90 μL of the mixture to a 96-well UV-transparent plate. Read baseline absorbance at 340 nm for 5 minutes at 30°C.
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Reaction Initiation: Add 10 μL of 10 mM GTP (final concentration 1 mM) to initiate polymerization.
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Kinetic Measurement & Analysis: Monitor the increase in absorbance at 340 nm continuously for 60 minutes. Calculate the initial velocity (V₀) from the linear portion of the curve. Determine the IC₅₀ by plotting V₀ against log[inhibitor] using a four-parameter logistic regression model.
Fig 2. Step-by-step workflow for synthesizing and validating 3-ethenylbenzamide derivatives.
Conclusion
3-Ethenylbenzamide represents a highly strategic building block in modern medicinal chemistry. Its dual-functional nature—combining the target-anchoring capability of a primary amide with the synthetic versatility of a terminal vinyl group—enables rapid, late-stage diversification of drug scaffolds. Whether targeting bacterial cytokinesis, oncogenic kinase dimers, or cardiac sarcomeres, mastering the chemical properties and reactivity of this core motif is essential for accelerating advanced drug development pipelines.
References
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Title: SAR Studies on Trisubstituted Benzimidazoles as Inhibitors of Mtb FtsZ for the Development of Novel Antitubercular Agents Source: PubMed Central (PMC) / NIH URL: [Link]
- Title: WO2020176501A1 - Compounds useful for inhibiting raf dimers Source: Google Patents URL
- Title: US12065436B2 - Cardiac sarcomere inhibitors Source: Google Patents URL
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- 6. US12065436B2 - Cardiac sarcomere inhibitors - Google Patents [patents.google.com]
